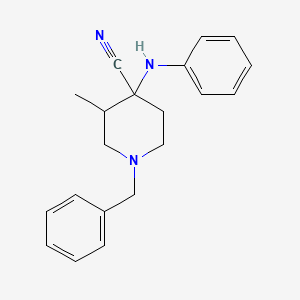

![molecular formula C18H24I3N3O9 B12294161 3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)

3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

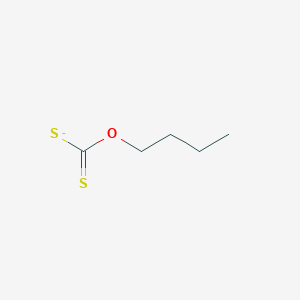

イオグルコールは、分子式C₁₈H₂₄I₃N₃O₉を持つトリヨードアニリド誘導体です。 主に、X線およびコンピューター断層撮影スキャンにおいて、非イオン性造影剤として使用されます 。この化合物は、ヨウ素含有量が高いため、X線の吸収を増加させることで画像のコントラストを向上させることが知られています。

準備方法

合成ルートと反応条件

イオグルコールの合成は、アニリン誘導体のヨウ素化から始まる複数のステップを伴います。主なステップには以下が含まれます。

ヨウ素化: アニリン誘導体は、ヨウ素と硝酸などの酸化剤を用いてヨウ素化されます。

アセチル化: ヨウ素化されたアニリンは、次に無水酢酸を用いてアセチル化されます。

工業的生産方法

イオグルコールの工業的生産には、通常、大規模なバッチプロセスが伴います。反応条件は、高収率と純度を確保するために注意深く制御されます。このプロセスには以下が含まれます。

反応器設計: ヨウ素やその他の試薬の腐食性に対処するために、ステンレス鋼製反応器を使用します。

温度制御: 中間体の分解を引き起こすことなく、反応を促進するために最適な温度を維持します。

化学反応解析

反応の種類

イオグルコールは、次のようないくつかの種類の化学反応を起こします。

酸化: イオグルコールは、酸化されてさまざまなヨウ素化誘導体を形成することができます。

還元: 還元反応は、ヨウ素原子を除去し、脱ヨウ素化生成物を生じさせることができます。

一般的な試薬と条件

酸化剤: 硝酸、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

求核剤: 水酸化物イオン、アミン.

主な生成物

これらの反応から形成される主な生成物には、さまざまなヨウ素化および脱ヨウ素化誘導体があり、これらはさまざまな用途でさらに利用できます .

科学研究での応用

イオグルコールは、次のような科学研究で幅広い用途があります。

医用画像: X線およびコンピューター断層撮影スキャンで、画像品質を向上させるための造影剤として使用されます。

生物学的研究: ヨウ素代謝および甲状腺機能に関する研究で使用されます。

化学反応の分析

Types of Reactions

Ioglucol undergoes several types of chemical reactions, including:

Oxidation: Ioglucol can be oxidized to form various iodinated derivatives.

Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.

Substitution: Ioglucol can undergo nucleophilic substitution reactions where iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .

科学的研究の応用

Ioglucol has a wide range of applications in scientific research, including:

Medical Imaging: Used as a contrast agent in X-ray and computed tomography scans to enhance image quality.

Biological Studies: Utilized in studies involving iodine metabolism and thyroid function.

Pharmaceutical Research: Investigated for its potential use in drug delivery systems due to its high iodine content and biocompatibility.

作用機序

イオグルコールは、主に高いヨウ素含有量によってX線の吸収を向上させることで効果を発揮します。この特性により、医用画像で効果的な造影剤となっています。この化合物は生物組織と相互作用し、X線を差別的に吸収することで画像のコントラストを高めます。 分子標的は、さまざまな組織や臓器、特に血管が豊富な組織や臓器が含まれます .

類似化合物との比較

類似化合物

イオヘキソール: 医用画像で同様の用途を持つ、別の非イオン性造影剤。

イオパミドール: X線画像で使用され、低浸透圧と高い安全性で知られています。

ヨジキサノール: 高いヨウ素含有量と低浸透圧を備えた、非イオン性、二量体造影剤.

イオグルコールの独自性

イオグルコールは、高いヨウ素含有量と生体適合性をバランス良く備えた独自の分子構造によりユニークです。 これにより、画像コントラストを向上させながら、副作用を最小限に抑えることができます .

特性

IUPAC Name |

3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMHLTWTZQIVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867042 |

Source

|

| Record name | 3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

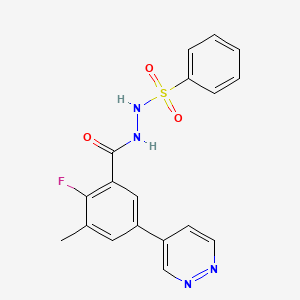

![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)

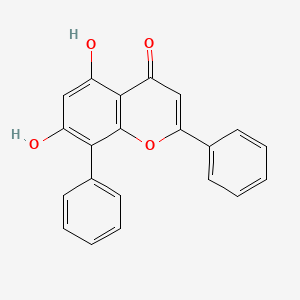

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)

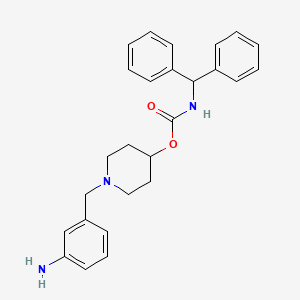

![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)